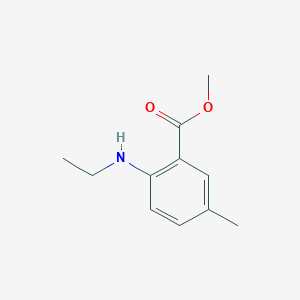

Methyl 2-(ethylamino)-5-methylbenzoate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-5-methylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-12-10-6-5-8(2)7-9(10)11(13)14-3/h5-7,12H,4H2,1-3H3 |

InChI Key |

WXYSIMUJUKKSMB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and properties of Methyl 2-(ethylamino)-5-methylbenzoate"

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(ethylamino)-5-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(ethylamino)-5-methylbenzoate, a substituted anthranilate ester of significant interest to researchers and professionals in medicinal chemistry and drug development. While not extensively documented as a standalone compound, its structural motifs are present in numerous pharmacologically active molecules. This document outlines a validated synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential applications as a versatile building block for complex heterocyclic scaffolds. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.

Introduction and Strategic Importance

Methyl 2-(ethylamino)-5-methylbenzoate belongs to the family of anthranilic acid derivatives. Anthranilic acid and its esters are privileged scaffolds in medicinal chemistry, serving as crucial starting materials for the synthesis of a wide array of bioactive compounds, including anti-inflammatory agents, diuretics, and kinase inhibitors.[1][2] The N-alkylation and substitution on the benzene ring, as seen in the target molecule, allow for fine-tuning of steric and electronic properties, which can significantly influence biological activity.

The strategic value of Methyl 2-(ethylamino)-5-methylbenzoate lies in its potential as a precursor to novel heterocyclic systems, such as quinazolinones.[3] The presence of the secondary amine and the methyl ester functionalities provides two reactive handles for cyclization and further derivatization, making it a valuable intermediate for constructing diverse chemical libraries for drug screening.

Synthesis Methodology

A direct, single-step synthesis of Methyl 2-(ethylamino)-5-methylbenzoate is not prominently described in the literature. Therefore, a robust, two-step synthetic sequence is proposed, starting from a commercially available precursor. This approach ensures high yield and purity, which are critical for subsequent applications in drug development.

The overall synthetic pathway involves the synthesis of the key intermediate, Methyl 2-amino-5-methylbenzoate, followed by a selective N-ethylation.

Caption: Proposed two-step synthesis of Methyl 2-(ethylamino)-5-methylbenzoate.

Step 1: Synthesis of Methyl 2-amino-5-methylbenzoate

The foundational step is the reduction of the nitro group of Methyl 5-methyl-2-nitrobenzoate. This transformation is a classic and reliable reaction in organic synthesis.

-

Causality of Experimental Choice : The reduction of an aromatic nitro group is efficiently achieved under mild conditions using iron powder in the presence of an electrolyte like ammonium chloride in an aqueous alcohol solvent system. This method is preferred over catalytic hydrogenation for its cost-effectiveness, safety, and ease of execution on a laboratory scale. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group.

Experimental Protocol: Reduction of Methyl 5-methyl-2-nitrobenzoate [4]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-methyl-2-nitrobenzoate (1.0 eq).

-

Solvent Addition : Add a solvent mixture of methanol and water (e.g., 8:1 v/v).

-

Reagent Addition : Add iron powder (e.g., 3-5 eq) and ammonium chloride (e.g., 4-6 eq).

-

Reaction Execution : Heat the mixture to reflux (approximately 70-80°C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Extraction : Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, Methyl 2-amino-5-methylbenzoate, can be purified further by column chromatography on silica gel if necessary.[4]

Step 2: N-Ethylation of Methyl 2-amino-5-methylbenzoate

The introduction of the ethyl group onto the primary amine can be achieved via several methods. Reductive amination offers a high-yielding and clean pathway.

-

Causality of Experimental Choice : Reductive amination using acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) is a highly selective method for mono-N-alkylation of primary amines. STAB is chosen over other hydrides (e.g., NaBH₄ or NaCNBH₃) because it is less basic, non-toxic, and moisture-stable, and the reaction can be performed in a one-pot fashion without the need to pre-form and isolate the intermediate imine.

Experimental Protocol: Reductive Amination

-

Reaction Setup : Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition : Add acetaldehyde (1.1-1.5 eq) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (STAB) (1.2-1.5 eq).

-

Reaction Execution : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Methyl 2-(ethylamino)-5-methylbenzoate can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Physicochemical and Spectroscopic Properties

While experimental data for the final product is scarce, its properties can be reliably predicted based on its structure and data from its precursor and other closely related analogs.

Physicochemical Properties

The properties for the precursor are well-documented, and the expected properties for the target compound are extrapolated.

| Property | Methyl 2-amino-5-methylbenzoate (Precursor) | Methyl 2-(ethylamino)-5-methylbenzoate (Target - Predicted) |

| Molecular Formula | C₉H₁₁NO₂[5] | C₁₁H₁₅NO₂ |

| Molecular Weight | 165.19 g/mol [5] | 193.24 g/mol |

| Appearance | Yellow Solid[4] or Light cream Powder[6] | Pale yellow oil or low-melting solid |

| Solubility | Soluble in methanol, dichloromethane[4] | Soluble in common organic solvents (e.g., EtOAc, DCM, CHCl₃) |

| pKa | Not specified | Basic (due to secondary amine) |

Spectroscopic Analysis

Spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics for Methyl 2-(ethylamino)-5-methylbenzoate.

Caption: Workflow for the spectroscopic validation of a synthesized compound.

-

¹H NMR Spectroscopy :

-

Aromatic Protons : Three signals in the aromatic region (~6.5-7.8 ppm). One singlet and two doublets, showing characteristic ortho and meta coupling.

-

NH Proton : A broad singlet or triplet (~4.5-5.5 ppm, exchangeable with D₂O), coupling to the adjacent CH₂ group.

-

Ethyl Group (CH₂) : A quartet (~3.2-3.4 ppm), coupled to the methyl group.

-

Ester Methyl (OCH₃) : A sharp singlet (~3.8 ppm).

-

Aromatic Methyl (Ar-CH₃) : A sharp singlet (~2.2-2.3 ppm).

-

Ethyl Group (CH₃) : A triplet (~1.2-1.4 ppm), coupled to the methylene group.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon (C=O) : ~168-170 ppm.

-

Aromatic Carbons : Multiple signals between ~110-150 ppm.

-

Ester Methoxy Carbon (OCH₃) : ~51-52 ppm.

-

Ethyl Methylene Carbon (NCH₂) : ~38-40 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃) : ~20-21 ppm.

-

Ethyl Methyl Carbon (CH₃) : ~14-15 ppm.

-

-

Infrared (IR) Spectroscopy :

-

N-H Stretch : A moderate, sharp peak around 3350-3400 cm⁻¹.

-

C-H Stretches : Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

-

C=O Stretch (Ester) : A strong, sharp absorption band around 1690-1710 cm⁻¹.

-

C-N Stretch : Around 1250-1350 cm⁻¹.

-

C-O Stretch (Ester) : Around 1100-1200 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 193.

-

Applications in Drug Development

Derivatives of anthranilic acid are pivotal in constructing heterocyclic systems with proven therapeutic value. Methyl 2-(ethylamino)-5-methylbenzoate is an ideal precursor for synthesizing substituted quinazolinones, a class of compounds known for a wide range of biological activities, including as kinase inhibitors in oncology.[3]

The synthesis involves the reaction of the anthranilate derivative with an appropriate reagent to form the second ring. For example, reaction with an acid anhydride can lead to a benzoxazinone intermediate, which can then be reacted with an amine to form the quinazolinone core.[3]

Caption: Potential synthetic application for building bioactive quinazolinones.

This synthetic flexibility allows for the creation of libraries of novel compounds that can be screened for activity against various biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 2-(ethylamino)-5-methylbenzoate. However, based on the data for its precursor, Methyl 2-amino-5-methylbenzoate, the following precautions are advised.

-

Hazard Identification : The precursor is known to cause skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5]

-

Handling Recommendations :

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Conclusion

Methyl 2-(ethylamino)-5-methylbenzoate represents a valuable, yet under-explored, chemical entity with significant potential as a synthetic intermediate in drug discovery. This guide provides a logical and scientifically grounded framework for its synthesis via a reliable two-step process. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. Its utility as a precursor for complex and biologically relevant scaffolds, such as quinazolinones, underscores its importance for researchers and scientists dedicated to developing the next generation of therapeutics.

References

-

Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]

-

Lundgren, B. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. METHYL 2-AMINO-5-METHYLBENZOATE | 18595-16-9 [chemicalbook.com]

- 5. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

Introduction: The Structural and Therapeutic Significance of Aminobenzoate Esters

An In-Depth Technical Guide to the Characterization of Substituted Methyl Aminobenzoate Esters

Substituted methyl aminobenzoate esters are a cornerstone class of molecules in modern medicinal chemistry and drug development. Their bifunctional nature, featuring an aromatic ring functionalized with both an electron-donating amino group and an electron-withdrawing methyl ester, provides a versatile scaffold for chemical modification.[1][2] This structural versatility is paramount, allowing for the synthesis of a vast library of derivatives with diverse pharmacological activities.[3][4] These compounds serve as critical building blocks for therapeutics ranging from local anesthetics like benzocaine (ethyl p-aminobenzoate) to targeted cancer therapies such as Nilotinib and Imatinib.[1][2]

Given their role in pharmaceutical development, the rigorous and unambiguous characterization of these esters is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility. Positional isomers, for instance, can exhibit vastly different pharmacological and toxicological profiles, making their precise identification and quantification essential.[5] This guide provides an in-depth exploration of the key analytical techniques and methodologies employed to fully characterize substituted methyl aminobenzoate esters, moving from initial structural elucidation to definitive purity assessment and solid-state analysis. The focus is not only on the "how" but the "why," providing the causal logic behind experimental choices to empower researchers in their drug discovery efforts.

Part 1: Definitive Structural Elucidation

The first and most critical phase of characterization is confirming the chemical identity and structure of the synthesized ester. This involves a suite of spectroscopic techniques that, when used in concert, provide a comprehensive and unambiguous structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the substitution pattern on the aromatic ring.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The substitution pattern (ortho, meta, para) creates distinct splitting patterns and chemical shifts for the aromatic protons. The amino group (NH₂) typically appears as a broad singlet, while the methyl ester (OCH₃) is a sharp singlet, usually around 3.8 ppm.[6][7][8]

-

¹³C NMR Spectroscopy: Complements ¹H NMR by providing a count of unique carbon atoms. The carbonyl carbon of the ester group is particularly diagnostic, appearing significantly downfield (e.g., ~167 ppm).[9]

Expert Insight: The electronic interplay between the activating amino group and the deactivating ester group governs the chemical shifts of the aromatic protons. For a para-substituted ester, the protons ortho to the amino group will be shifted upfield (to a lower ppm value) compared to those ortho to the ester group, resulting in a characteristic pair of doublets.[8] This predictable electronic effect is a key diagnostic tool for isomer identification.

Table 1: Representative ¹H NMR Chemical Shift Data (ppm) for Isomeric Methyl Aminobenzoates in CDCl₃

| Proton Position | Methyl 2-aminobenzoate (ortho) | Methyl 3-aminobenzoate (meta) [6] | Methyl 4-aminobenzoate (para) [7][9] |

| -OCH₃ | ~3.86 | ~3.87 | ~3.87 |

| -NH₂ | ~5.5 (broad) | ~3.8 (broad) | ~4.08 (broad) |

| Aromatic H | ~6.6-7.9 (complex multiplet) | ~6.8-7.4 (complex multiplet) | ~6.65 (d, 2H), ~7.85 (d, 2H) |

Note: Actual shifts can vary based on solvent and specific substitutions on the ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For methyl aminobenzoate esters, the spectrum is dominated by characteristic absorptions.

-

N-H Stretch: The primary amine shows two distinct stretching bands in the 3300-3500 cm⁻¹ region.[10][11]

-

C=O Stretch: The ester carbonyl group presents a strong, sharp absorption band typically between 1680-1720 cm⁻¹.[11]

-

C-O Stretch: The ester C-O single bond stretch appears in the 1100-1300 cm⁻¹ region.[11]

Expert Insight: The position of the C=O stretch can be subtly influenced by the position of the amino group. Intramolecular hydrogen bonding in the ortho isomer can lower the C=O stretching frequency compared to the meta and para isomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a crucial confirmation of its elemental composition. Furthermore, the fragmentation pattern observed in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can offer structural clues and help differentiate between isomers.[12][13]

A common fragmentation pathway for aminobenzoate esters involves the loss of the alkyl radical from the ester group.[14] For instance, deprotonated methyl 4-aminobenzoate can eliminate a methyl radical to generate an ion at m/z 135.[14] However, fragmentation can be complex, and ortho isomers often exhibit unique pathways due to neighboring group participation, making MS a valuable tool for isomer differentiation.[14]

Part 2: Purity Assessment and Isomer Separation

For any application in drug development, establishing the purity of a compound is as critical as confirming its identity. This is especially true for aminobenzoate esters, where positional isomers must be separated and quantified.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most robust and widely used technique for the analysis of aminobenzoate isomers due to its versatility and high resolution.[5]

-

Reversed-Phase (RP) HPLC: A common starting point, separating compounds based on hydrophobicity. While effective for general purity assessment, it can be challenging to achieve baseline separation of closely related isomers.[15][16]

-

Mixed-Mode Chromatography (MMC): This is the superior technique for separating aminobenzoate isomers.[5] MMC columns utilize stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) characteristics.[17] This dual mechanism exploits the subtle differences in both the hydrophobicity and the pKa of the isomeric amines, often achieving excellent baseline separation in a single run.[15][17]

Expert Insight: The zwitterionic nature of aminobenzoic acids and the basicity of the amino group in the esters make them ideal candidates for mixed-mode chromatography. By adjusting the pH and ionic strength of the mobile phase, one can finely tune the retention of each isomer, leveraging both hydrophobic and cation-exchange mechanisms to enhance resolution.[17] Core-shell column technology further provides high efficiency and speed for these separations.[17]

Workflow for Isomeric Purity Analysis

Protocol: Isomeric Purity of Methyl Aminobenzoate by Mixed-Mode HPLC

This protocol provides a framework for separating the ortho-, meta-, and para- isomers.

-

Instrumentation & Columns:

-

Reagents & Mobile Phase:

-

Acetonitrile (ACN), HPLC grade.

-

Deionized Water.

-

Phosphoric Acid (H₃PO₄) or Formic Acid for MS compatibility.

-

Example Mobile Phase: 20% ACN, 80% Water, 0.1% H₃PO₄.[17]

-

-

Standard Preparation:

-

Accurately weigh and dissolve reference standards of each isomer (ortho, meta, para) in the mobile phase to create a mixed standard solution (e.g., 0.1 mg/mL of each).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the test sample in the mobile phase to a final concentration within the linear range of the method (e.g., 0.3 mg/mL).[17]

-

-

Chromatographic Conditions:

-

Analysis Procedure:

-

Inject the mixed standard solution to confirm the retention times and ensure adequate resolution between the three isomer peaks.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standards.

-

Calculate the area percentage of each isomer to determine the isomeric purity.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive peak identification. However, due to the polarity and lower volatility of aminobenzoate esters, derivatization (e.g., acylation or silylation of the amine group) is often required to improve chromatographic performance.[18] GC-MS is particularly powerful for identifying and quantifying volatile or unknown impurities.[18]

Part 3: Physicochemical and Solid-State Characterization

For drug development, understanding the solid-state properties of a compound is crucial as it impacts stability, dissolution, and bioavailability.

Single-Crystal X-ray Diffraction

When suitable single crystals can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state. This technique reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are critical for understanding crystal packing.[19] The crystal structure directly influences material properties such as tablet compaction performance.[20][21] For example, studies have shown that while methyl p-aminobenzoate has a crystalline structure with no slip systems, the corresponding ethyl and n-butyl esters exhibit a corrugated-layer structure with a prominent slip plane, which improves material plasticity.[20][21]

Logical Relationship: From Structure to Property

Protocol: General Steps for Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step. Single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is crucial and must be systematically screened.[19]

-

Crystal Mounting: A high-quality single crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.[19]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[19]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates and structural parameters.[19]

Conclusion

The comprehensive characterization of substituted methyl aminobenzoate esters is a multi-faceted process that relies on the synergistic application of spectroscopic, chromatographic, and crystallographic techniques. From the initial confirmation of isomeric structure by NMR to the rigorous quantification of purity by mixed-mode HPLC and the detailed solid-state analysis by X-ray diffraction, each step provides a critical piece of information. For researchers in drug development, mastering these analytical methodologies is fundamental to advancing new therapeutic agents from the laboratory to the clinic, ensuring that the final active pharmaceutical ingredient is precisely the molecule it is intended to be, in its purest form.

References

-

HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved March 12, 2024, from [Link]

-

HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved March 12, 2024, from [Link]

-

Kinnunen, K. M., et al. (2016). Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Molecular Pharmaceutics, 13(11), 3744-3754. Available from: [Link]

-

Methyl 2-aminobenzoate. (2018, February 16). SIELC Technologies. Retrieved March 12, 2024, from [Link]

-

HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. (n.d.). HELIX Chromatography. Retrieved March 12, 2024, from [Link]

-

Kinnunen, K. M., et al. (2016). Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. PubMed. Retrieved March 12, 2024, from [Link]

-

Methyl 4-aminobenzoate. (n.d.). PubChem, National Institutes of Health. Retrieved March 12, 2024, from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. Retrieved March 12, 2024, from [Link]

-

Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Available from: [Link]

-

Mass Spectra of Derivatives of o-Aminobenzoic Acid. (1969). Analytical Chemistry. Retrieved March 12, 2024, from [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PMC, National Institutes of Health. Retrieved March 12, 2024, from [Link]

-

HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved March 12, 2024, from [Link]

-

(PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (2025, March 19). Spandidos Publications. Retrieved March 12, 2024, from [Link]

-

Solved 2. The 1H-NMR spectrum of methyl p-aminobenzoate is. (2023, March 30). Chegg.com. Retrieved March 12, 2024, from [Link]

-

Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters... (2016, March). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). ACS Publications. Retrieved March 12, 2024, from [Link]

- Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.

-

Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing. Retrieved March 12, 2024, from [Link]

-

Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI. Retrieved March 12, 2024, from [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

p-Aminobenzoic acid, dodecyl ester. (n.d.). SpectraBase. Retrieved March 12, 2024, from [Link]

-

(PDF) Isopropyl 4-aminobenzoate. (2022, September 10). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024, September 23). AZoM. Retrieved March 12, 2024, from [Link]

-

IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved March 12, 2024, from [Link]

-

You took an IR spectrum of the 4-ethylaminobenzoate you isolated... (2022, February 27). Chegg.com. Retrieved March 12, 2024, from [Link]

-

Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). Analytical Chemistry. Retrieved March 12, 2024, from [Link]

- Process for preparing aminobenzoate esters. (n.d.). Google Patents.

-

(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE... (2023, August 1). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Methyl benzoate derivatives as inhibitors of pentose phosphate pathway... (2022, June 15). PubMed. Retrieved March 12, 2024, from [Link]

-

Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol... (n.d.). The Royal Society of Chemistry. Retrieved March 12, 2024, from [Link]

-

Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates... (n.d.). Springer Nature. Retrieved March 12, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]

- 8. chegg.com [chegg.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chegg.com [chegg.com]

- 12. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 16. Methyl 2-aminobenzoate | SIELC Technologies [sielc.com]

- 17. helixchrom.com [helixchrom.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of Methyl 2-amino-5-methylbenzoate: A Technical Guide for Drug Development

Executive Summary

Methyl 2-amino-5-methylbenzoate (CAS: 18595-16-9), commonly referred to as methyl 5-methylanthranilate, is a highly versatile synthetic building block[1]. In the pharmaceutical and agrochemical sectors, it serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, including quinazolines and benzodiazepines[2]. Because the integrity of downstream syntheses relies entirely on the purity and exact structural conformation of this starting material, rigorous spectroscopic validation is non-negotiable. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of methyl 2-amino-5-methylbenzoate, detailing the electronic causality behind its Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) profiles.

Structural Dynamics & Electronic Causality

The molecular architecture of methyl 2-amino-5-methylbenzoate (C₉H₁₁NO₂) features a highly conjugated, push-pull aromatic system[1]. The electron-donating primary amine (-NH₂) at the C2 position pushes electron density into the aromatic ring via resonance. Conversely, the electron-withdrawing methyl ester (-COOCH₃) at C1 pulls electron density away[2].

This electronic "tug-of-war" dictates the shielding and deshielding microenvironments across the molecule. Furthermore, the spatial proximity of the ortho-amino and ester groups facilitates strong intramolecular hydrogen bonding. Understanding these electronic and spatial effects is paramount, as they directly govern the observed chemical shifts in NMR and the vibrational frequencies in IR spectroscopy[3].

Spectroscopic Data Matrix & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's atomic connectivity.

-

¹H NMR Causality: The amino protons (-NH₂) appear as a broad singlet at δ 5.41 ppm. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and rapid intermolecular proton exchange[4]. The aromatic protons exhibit distinct splitting: H-6 appears as a meta-coupled doublet (δ 7.65 ppm, J = 2.2 Hz) because it is highly deshielded by the adjacent ester carbonyl[3]. H-3 (δ 6.59 ppm, J = 8.3 Hz) is significantly shielded by the electron-donating ortho-amino group, shifting its resonance upfield[3].

-

¹³C NMR Causality: The ester carbonyl carbon is highly deshielded, resonating at δ 168.6 ppm. The C-2 aromatic carbon attached directly to the nitrogen atom resonates at δ 148.3 ppm, reflecting the strong electronegativity and electron-donating nature of the amine[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional group integrity of the molecule.

-

N-H Vibrations: The primary amine exhibits a distinct doublet at 3474 cm⁻¹ and 3369 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively[4].

-

C=O Vibrations: The ester carbonyl stretch is observed at 1687 cm⁻¹[4]. This value is significantly lower than that of a typical aliphatic ester (~1735 cm⁻¹). The causality here is twofold: resonance conjugation with the aromatic ring lowers the bond order of the C=O bond, and strong intramolecular hydrogen bonding with the ortho-NH₂ group further weakens the double-bond character, shifting the absorption to a lower frequency.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact elemental composition. Under Electron Ionization (EI), the theoretical monoisotopic mass for the molecular radical cation [M]⁺ is 165.0790 m/z[5].

Quantitative Data Summary Table

| Technique | Parameter | Value | Assignment / Causality |

| ¹H NMR | δ 7.65 ppm (d, J=2.2 Hz, 1H) | H-6 | Deshielded by ortho-ester carbonyl[3] |

| δ 7.09 ppm (dd, J=8.4, 2.2 Hz, 1H) | H-4 | Meta-coupled to H-6, ortho to H-3[3] | |

| δ 6.59 ppm (d, J=8.3 Hz, 1H) | H-3 | Shielded by ortho-amino group[3] | |

| δ 5.41 ppm (brs, 2H) | -NH₂ | Broadened by ¹⁴N quadrupolar relaxation[4] | |

| δ 3.86 ppm (s, 3H) | -OCH₃ | Deshielded by adjacent oxygen[3] | |

| δ 2.23 ppm (s, 3H) | -CH₃ | Aliphatic methyl on aromatic ring[3] | |

| ¹³C NMR | δ 168.6 ppm | C=O | Highly deshielded ester carbonyl[4] |

| δ 148.3 ppm | C-2 | Aromatic carbon attached to nitrogen[4] | |

| δ 51.5 ppm | -OCH₃ | Methoxy carbon[4] | |

| FT-IR | 3474, 3369 cm⁻¹ | N-H stretch | Asymmetric and symmetric primary amine stretches[4] |

| 1687 cm⁻¹ | C=O stretch | Lowered frequency due to conjugation and H-bonding[4] | |

| HRMS (EI) | 165.0787 m/z | [M]⁺ | Exact mass confirmation (Theoretical: 165.0790)[5] |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed with built-in validation checks to prevent analytical artifacts.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Dissolution: Weigh 10–15 mg of high-purity methyl 2-amino-5-methylbenzoate (>98.0% purity)[1]. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃). Expert Choice: Use CDCl₃ treated with basic alumina to neutralize trace DCl, which could otherwise protonate the basic amino group and artificially shift the resonance frequencies.

-

Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, ensuring a homogenous magnetic field for optimal shimming.

-

Acquisition: Acquire data at 298 K on a 400 MHz or 500 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

-

Validation Check: Verify that the TMS peak is exactly at δ 0.00 ppm and the residual CHCl₃ solvent peak is at δ 7.26 ppm. A drifting baseline indicates poor shimming or sample precipitation.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

-

Preparation: Grind 1–2 mg of the compound with 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is achieved. Expert Choice: Oven-dry the KBr at 110°C for 24 hours prior to use. KBr is highly hygroscopic; absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which masks the critical N-H stretching doublet.

-

Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ for 32 scans.

-

Validation Check: Ensure the baseline transmittance is >80%. If the pellet is opaque, light scattering will distort the peak shapes, necessitating a remake of the pellet.

Protocol 3: HRMS (Electron Ionization)

-

Introduction: Introduce the sample via a direct insertion probe into the MS ion source.

-

Ionization: Apply an electron energy of 70 eV. Expert Choice: Maintain the source temperature at 200°C to prevent sample condensation and memory effects, ensuring high-fidelity ionization.

-

Detection: Analyze the ions using a Time-of-Flight (TOF) mass analyzer calibrated with a standard tuning mix (e.g., PFTBA).

-

Validation Check: The mass error between the theoretical (165.0790) and measured (165.0787) mass must be < 5 ppm[5].

Mechanistic Workflows and Logical Relationships

Fig 1: Spectroscopic validation workflow for methyl 2-amino-5-methylbenzoate.

Fig 2: Logical fragmentation pathway for methyl 2-amino-5-methylbenzoate in mass spectrometry.

References

1.[1] Avantor Sciences. "Methyl-2-amino-5-methylbenzoate ≥98.0%". avantorsciences.com. 2.[4] Royal Society of Chemistry. "Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates". rsc.org. 3.[2] CLOCKSS. "[1,5-a][1,4]BENZODIAZEPINES AND OF IMIDAZO". clockss.org. 4.[5] ChemicalBook. "5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER". chemicalbook.com. 5.[3] National Institutes of Health (NIH). "Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE". nih.gov.

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER | 18595-12-5 [chemicalbook.com]

Technical Whitepaper: Synthesis, Characterization, and Pharmaceutical Applications of Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9)

Executive Summary

Methyl 2-amino-5-methylbenzoate (CAS Number: 18595-16-9 ) is a highly versatile ortho-aminobenzoate derivative that serves as a foundational building block in advanced organic synthesis and drug discovery. Characterized by its dual reactive handles—a nucleophilic primary amine and an electrophilic ester carbonyl—this compound is instrumental in the construction of complex heterocyclic scaffolds, including quinazolines, benzimidazoles, and tricyclic benzodiazepines. This whitepaper provides an in-depth mechanistic guide to its synthesis, thermodynamic profiling, and downstream pharmaceutical applications, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of CAS 18595-16-9 is critical for optimizing reaction conditions and predicting its behavior in biological systems. Thermodynamic studies utilizing Calvet microcalorimetry and Knudsen mass-loss effusion have demonstrated that the 5-methyl isomer exhibits superior stability compared to its positional isomers. The causality behind this stability lies in the spatial arrangement: the 5-methyl group minimizes steric hindrance with the ester and amine moieties, thereby favoring the electron-donating resonance effects across the aromatic ring (1)[1].

Table 1: Quantitative Physicochemical Data for CAS 18595-16-9

| Property | Value | Causality / Significance in Synthesis |

| CAS Number | 18595-16-9 | Unique identifier ensuring regulatory and cataloging accuracy (2)[2]. |

| Molecular Formula | C₉H₁₁NO₂ | Dictates the exact monoisotopic mass (165.0789 Da) for high-resolution MS validation. |

| Molecular Weight | 165.19 g/mol | Essential for precise stoichiometric calculations in multi-step syntheses. |

| Melting Point | 54–56 °C | Solid state at room temperature facilitates high-yield purification via recrystallization (3)[3]. |

| Density | 1.132 g/cm³ | Relevant for volumetric calculations and phase separation during liquid-liquid extraction. |

| Solubility | DCM, EtOAc, Methanol | High solubility in polar aprotic/protic solvents is driven by the hydrogen-bonding capability of the amine and ester groups. |

Synthetic Methodologies: Self-Validating Protocols

The synthesis of methyl 2-amino-5-methylbenzoate is predominantly achieved via the Fischer esterification of 2-amino-5-methylbenzoic acid. The following protocol is designed as a self-validating system, ensuring that each step logically drives the reaction to completion while suppressing side reactions (4)[4].

Protocol 1: Acid-Catalyzed Fischer Esterification

Objective: High-yield conversion of 2-amino-5-methylbenzoic acid to its methyl ester.

-

Reagent Preparation: Suspend 2-amino-5-methylbenzoic acid in anhydrous methanol.

-

Causality: Methanol acts as both the nucleophile and the solvent. Using it in vast stoichiometric excess drives the equilibrium toward the ester product according to Le Chatelier’s principle.

-

-

Catalysis Initiation: Cool the suspension to 0 °C in an ice bath and add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Causality: H₂SO₄ serves a dual purpose: it protonates the carboxylic acid carbonyl to increase its electrophilicity and sequesters the water byproduct. Cooling mitigates the exothermic nature of acid dilution, preventing the premature degradation of the starting material.

-

-

Reflux & Propagation: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12–16 hours.

-

Causality: Elevated thermal energy provides the necessary activation energy to form the tetrahedral intermediate and facilitate the subsequent elimination of water.

-

-

Quenching & Neutralization: Cool the mixture to room temperature, concentrate under reduced pressure, and resuspend the residue in water. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 8.

-

Causality: Neutralization deprotonates the ammonium salt of the newly formed ester, converting it back to its free base form. This drastically reduces its aqueous solubility and prepares it for organic extraction.

-

-

Extraction: Extract the aqueous phase with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound (5)[5].

Downstream Pharmaceutical Applications

Methyl 2-amino-5-methylbenzoate is a critical node in the synthesis of several classes of active pharmaceutical ingredients (APIs).

-

Angiotensin II Antagonists: N-acylation of the primary amine with valeryl chloride provides a direct pathway to benzimidazole derivatives. These derivatives act as potent Angiotensin II antagonists, crucial for the treatment of cardiovascular and hypertensive diseases (6)[6].

-

CNS Therapeutics: When reacted with chloroacetonitrile and dry HCl in dioxane, CAS 18595-16-9 undergoes cyclization to yield 2-chloromethyl-6-methylquinazolin-4(3H)-one. This intermediate is a critical building block in the synthesis of tricyclic benzodiazepines, which are potent central nervous system (CNS) therapeutics (7)[7].

Protocol 2: N-Acylation for Benzimidazole Precursors

Objective: Selective N-acylation of the primary amine using valeryl chloride.

-

Initiation: Dissolve methyl 2-amino-5-methylbenzoate (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous methylene chloride.

-

Acylation: Cool the solution to 0–5 °C. Add valeryl chloride (1.1 eq) dropwise.

-

Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting amine which would otherwise halt the reaction. Ice-cooling controls the highly exothermic acylation and suppresses unwanted di-acylation.

-

-

Workup: Stir for 2 hours at room temperature. Wash sequentially with aqueous sodium carbonate (to neutralize excess acid/acyl chloride) and dilute hydrochloric acid (to remove residual TEA). Dry and concentrate to isolate the intermediate.

Workflow Visualization

Synthesis and downstream pharmaceutical applications of CAS 18595-16-9.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized CAS 18595-16-9, researchers must rely on orthogonal analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) at 400 MHz in CDCl₃ provides a self-validating readout of the molecular structure (5)[5]:

-

δ 3.86 (s, 3H): Confirms the successful Fischer esterification. The strong deshielding is caused by the adjacent ester carbonyl oxygen.

-

δ 2.22 (s, 3H): Validates the presence of the 5-methyl group on the aromatic ring.

-

δ 6.58 (d, 1H), 7.07-7.10 (q, 1H), 7.25 (s, 1H), 7.65 (s, 1H): The distinct aromatic splitting pattern confirms the 1,2,4-trisubstituted benzene ring, ensuring no unwanted electrophilic aromatic substitution occurred during the synthesis.

References

- ChemicalBook.

- PubChem.

- Benchchem. "Methyl 5-methyl-2-(methylamino)

- European Patent Office (EP 0425921 A1).

- Clockss.org. "Synthesis of tricyclic benzo- and thienodiazepines".

- NIH PMC.

- ChemicalBook (Synthesis Data).

Sources

- 1. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 2-AMINO-5-METHYLBENZOATE price,buy METHYL 2-AMINO-5-METHYLBENZOATE - chemicalbook [chemicalbook.com]

- 4. Methyl 5-methyl-2-(methylamino)benzoate | 55150-24-8 | Benchchem [benchchem.com]

- 5. METHYL 2-AMINO-5-METHYLBENZOATE | 18595-16-9 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Reactivity of Substituted Aminobenzoate Esters: Mechanistic Insights, Kinetics, and Stabilization Strategies

Aminobenzoate esters—encompassing critical local anesthetics like benzocaine, procaine, and tetracaine—are foundational to modern medicinal chemistry. However, their ester linkages render them susceptible to hydrolytic degradation, dictating their shelf-life, formulation constraints, and in vivo pharmacokinetics. Understanding the reactivity of these compounds requires a deep dive into physical organic chemistry, specifically the interplay between substituent electronic effects, intramolecular catalysis, and microenvironmental modulation.

This whitepaper provides an authoritative analysis of the reactivity profiles of substituted aminobenzoate esters, designed for researchers and formulation scientists tasked with optimizing drug stability and prodrug conversion.

Core Mechanistic Principles of Ester Reactivity

The degradation of aminobenzoate esters in aqueous media predominantly proceeds via the

Substituent Effects and the Hammett Equation

The reactivity of the ester carbonyl is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. According to kinetic studies on1, the base-catalyzed hydrolysis strictly obeys the Hammett relationship with a reaction constant (

The Ortho-Effect: Intramolecular General Base Catalysis

While para- and meta-substituted aminobenzoates follow predictable electronic trends, ortho-substituted derivatives (2-aminobenzoates) exhibit anomalous and highly accelerated reactivity profiles.

In 2-aminobenzoate esters, the spatial proximity of the basic amine group to the ester carbonyl facilitates intramolecular general base catalysis . Rather than attacking the carbonyl carbon directly—which would form a highly strained and thermodynamically unfavorable four-membered intermediate—the unprotonated amine acts as a general base. It partially abstracts a proton from an incoming water molecule during the transition state, vastly increasing the water's nucleophilicity.

This mechanistic divergence results in a massive 50- to 100-fold rate enhancement compared to their para-substituted counterparts. Crucially, this creates a distinct pH-independent hydrolysis plateau between pH 4 and pH 8; below pH 4, the amine is protonated and loses its catalytic ability, while above pH 9, standard hydroxide-driven

Fig 1: Reaction pathways and modulators of aminobenzoate ester hydrolysis.

Environmental Modulators: Formulating for Stability

To mitigate the inherent reactivity of aminobenzoate esters in pharmaceutical formulations, scientists manipulate the microenvironment using excipients that alter the physical availability or thermodynamic state of the ester.

Micellar Shielding

The introduction of surfactants above their critical micelle concentration (CMC) partitions the lipophilic aminobenzoate esters into the micellar core or corona. For example,2 effectively sequesters benzocaine, physically shielding the carbonyl from bulk aqueous hydroxide ions and significantly decreasing the hydrolysis rate.

Complexation

Non-covalent complexation is another powerful stabilization strategy. The addition of 2.5% caffeine to aqueous benzocaine solutions results in a3. Mathematical modeling confirms that the ester-caffeine complex is highly resistant to cleavage, likely due to steric occlusion of the reaction center.

Salt Effects

The ionic strength and specific nature of salts in the formulation buffer critically impact reactivity by altering the activity coefficients of the neutral ester, the hydroxide ion, and the transition state. For instance,4, whereas 0.33 M

Quantitative Summary of Kinetic Modulators

| Substrate | Modulator / Condition | Kinetic Effect | Mechanistic Rationale |

| Phenyl 4-substituted benzoates | Alkaline medium (pH > 9) | High sensitivity to substituent electronic effects via | |

| Phenyl 2-aminobenzoate | Aqueous medium (pH 4–8) | 50–100x rate enhancement | Intramolecular general base catalysis by the ortho-amine group. |

| Benzocaine | 1.0 M Tetraethylammonium Chloride | ~45% decrease in | Salt-induced alteration of reactant/transition-state activity coefficients. |

| Benzocaine | Polyoxyethylene 24 monocetyl ether | Decreased rate & increased solubility | Micellar partitioning shields the ester from bulk hydroxide attack. |

| Benzocaine | 2.5% Caffeine | >5x reduction in rate | Formation of an ester-caffeine complex sterically resistant to cleavage. |

Experimental Protocol: UV-Vis Kinetic Profiling of Ester Hydrolysis

To accurately determine the pseudo-first-order rate constants (

Step 1: Preparation of Isotonic Buffer Systems

Prepare a series of buffer solutions ranging from pH 4.0 to 10.0. Causality: Hydrolysis rates are highly dependent on ionic strength. You must standardize the ionic strength (

Step 2: Substrate Stock Preparation Dissolve the aminobenzoate ester in HPLC-grade acetonitrile to create a 10 mM stock. Causality: Aminobenzoates have poor aqueous solubility. A concentrated organic stock allows for a final reaction mixture with <1% co-solvent, preventing the organic phase from artificially lowering the dielectric constant of the aqueous test medium.

Step 3: Reaction Initiation and Data Acquisition

-

Pre-equilibrate 2.97 mL of the chosen buffer in a quartz cuvette at 25.0 °C (±0.1 °C) inside a thermostatted UV-Vis spectrophotometer.

-

Inject 30 µL of the substrate stock to initiate the reaction. Rapidly invert to mix.

-

Monitor the absorbance decay of the ester at its

(e.g., ~285 nm for benzocaine) or the appearance of the aminobenzoic acid product over 5-10 half-lives.

Step 4: System Validation Checkpoint (Critical)

Before calculating kinetics, overlay the time-resolved spectra. Self-Validation: You must observe a sharp, unshifting isosbestic point . This confirms a clean

Step 5: Kinetic Extraction

Plot

References

-

Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications.1

-

Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Indian Institute of Technology Delhi (IITD) / JACS.

-

Salt Effects on an Ion-Molecule Reaction--Hydroxide-Catalyzed Hydrolysis of Benzocaine. Pharmaceutical Research (NIH).4

-

Hydrolysis Kinetics of Benzocaine and Homologs in the Presence of a Nonionic Surfactant. Journal of Pharmaceutical Sciences.2

-

Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.* CoLab.3

Sources

- 1. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1777-1790 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Sci-Hub. Hydrolysis Kinetics of Benzocaine and Homologs in the Presence of a Nonionic Surfactant / Journal of Pharmaceutical Sciences, 1974 [sci-hub.box]

- 3. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | CoLab [colab.ws]

- 4. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of aminobenzoic acid derivatives"

An In-depth Technical Guide to the Discovery and History of Aminobenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of aminobenzoic acid derivatives, a class of compounds that has had a profound impact on medicine and other industries. From their origins as safer alternatives to cocaine for local anesthesia to their widespread use as ultraviolet filters in sunscreens and their potential as antimicrobial and anti-inflammatory agents, this document traces the scientific journey of these versatile molecules. We delve into the key discoveries of foundational compounds like benzocaine and procaine, detail their mechanisms of action, and provide established protocols for their synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and authoritative grounding in the chemistry and pharmacology of aminobenzoic acid derivatives.

Introduction: The Quest for Controlled Sensation in the Post-Cocaine Era

The late 19th century witnessed a significant breakthrough in pain management with the introduction of cocaine as the first effective local anesthetic.[1][2] Its ability to numb specific areas of the body revolutionized surgical and dental procedures.[1] However, the initial enthusiasm for cocaine was soon tempered by the recognition of its significant drawbacks, including high toxicity and a strong potential for addiction.[1][2] These severe limitations created an urgent need within the medical and scientific communities for safer, non-addictive alternatives that could replicate cocaine's anesthetic effects without its dangerous side effects. This necessity became the driving force behind the exploration of synthetic organic chemistry, leading researchers to investigate various classes of compounds. Among the most fruitful of these explorations were the ester derivatives of para-aminobenzoic acid (PABA), which would soon give rise to a new generation of local anesthetics and lay the groundwork for modern pain management.[1]

The Dawn of the Aminobenzoate Esters: A Revolution in Local Anesthesia

The search for a cocaine substitute led directly to the synthesis and development of aminobenzoate esters, which became the cornerstone of local anesthesia for nearly half a century.[3] This era was defined by the pioneering work of German chemists who systematically modified the structure of aromatic esters to optimize their anesthetic properties while minimizing toxicity.

Benzocaine: The First Topical Solution

The first significant breakthrough came in 1890 from the German pharmacist Eduard Ritsert, who successfully synthesized the ethyl ester of p-aminobenzoic acid.[1] This compound, later named benzocaine and initially marketed as Anaesthesin, represented a pivotal step away from the problematic cocaine.[1] A key characteristic of benzocaine is its low water solubility, which made it unsuitable for injection but ideal for topical applications.[1][4] It was found to be effective in alleviating pain from wounds and ulcers on mucous surfaces without causing irritation.[4]

Procaine: The "New Cocaine" and the Injectable Revolution

While benzocaine filled an important niche, the quest for a safe, injectable local anesthetic continued. This challenge was met by the German chemist Alfred Einhorn, who was actively working to develop a non-addictive substitute for cocaine.[1][3] In 1905, Einhorn synthesized procaine, which he gave the trade name Novocain, derived from the Latin novus (new) and "caine," signifying a new era in anesthesia.[1][5]

Einhorn's patent described the synthesis of eighteen alkylamino esters of 4-aminobenzoic acid, with procaine (2-diethylaminoethyl 4-aminobenzoate) emerging as the most promising candidate.[3] Clinical trials conducted by the surgeon Heinrich Braun confirmed that procaine hydrochloride was significantly less irritating to tissues than existing agents.[3] Braun also discovered that the anesthetic effect of procaine, which was initially brief, could be significantly prolonged by co-administration with epinephrine, a vasoconstrictor.[5] This combination reduced bleeding, increased the duration of anesthesia, and prevented the drug from rapidly entering systemic circulation.[5] The introduction of procaine into clinical practice by Braun in 1905 marked a turning point, and it quickly became the standard for local anesthesia in dentistry and minor surgery, a position it held for many years.[3][6]

Mechanism of Action: Blocking the Pain Pathway

Aminobenzoate esters, like other local anesthetics, exert their effect by blocking nerve impulse conduction.[7] Their primary target is the voltage-gated sodium channels located in the neuronal cell membrane.[1] By binding to a receptor within these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[1][8] This action raises the threshold for electrical excitation, preventing the generation and propagation of action potentials along the nerve fiber, which the brain would otherwise interpret as pain.[1][8]

Caption: Mechanism of local anesthetic action on a nerve cell.

Synthesis Protocols for Foundational Local Anesthetics

The synthesis of aminobenzoate esters is a cornerstone of organic medicinal chemistry. The following are detailed methodologies for the preparation of benzocaine and procaine.

2.4.1 Experimental Protocol: Synthesis of Benzocaine

This protocol describes the Fischer esterification of p-aminobenzoic acid with ethanol using an acid catalyst.[1]

-

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice water

-

-

Procedure:

-

In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid PABA should dissolve as the reaction proceeds.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature.[1]

-

Pour the cooled mixture into a beaker containing ice water.

-

Slowly neutralize the mixture by adding a 10% sodium carbonate solution with constant stirring until the pH reaches approximately 8.[1] Vigorous evolution of carbon dioxide will be observed.

-

The crude benzocaine will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine crystals.

-

2.4.2 Experimental Protocol: Synthesis of Procaine

Procaine can be synthesized via a two-step process starting from p-aminobenzoic acid.

-

Step 1: Synthesis of 2-Chloroethyl-4-aminobenzoate

-

p-Aminobenzoic acid is reacted with ethylene chlorohydrin in the presence of an acid catalyst to form the ester intermediate.

-

-

Step 2: Synthesis of Procaine

-

The 2-chloroethyl-4-aminobenzoate intermediate is then reacted with diethylamine. The diethylamine displaces the chloride ion in a nucleophilic substitution reaction to form procaine.

-

An alternative and common synthesis route involves the reaction of benzocaine with 2-diethylaminoethanol.[5]

-

Materials:

-

Benzocaine

-

2-Diethylaminoethanol

-

Sodium ethoxide

-

Ethanol

-

-

Procedure:

-

Dissolve benzocaine in a solution of sodium ethoxide in ethanol.

-

Add 2-diethylaminoethanol to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then purified, often by converting the procaine base into its hydrochloride salt, which is more stable and water-soluble, by treatment with hydrochloric acid.

-

The resulting procaine hydrochloride crystals are collected by filtration and dried.[1]

-

Caption: Experimental workflow for the synthesis of procaine.

Beyond Anesthesia: Expanding Therapeutic Horizons

The versatility of the aminobenzoic acid scaffold has allowed for its application in various therapeutic and commercial areas beyond local anesthesia.[9][10] The ability to easily modify the amino and carboxyl groups has made PABA a valuable building block in medicinal chemistry.[9][10]

Dermatological Applications: PABA in Sunscreens

In the 1970s, para-aminobenzoic acid (PABA) was introduced as an effective chemical ultraviolet (UV) B filter and became a common ingredient in sunscreens.[11][12] Its ability to absorb UVB radiation helped protect the skin from sunburn.[12] However, the use of PABA itself has declined due to issues such as allergic dermatitis, photosensitivity, and a tendency to stain clothing.[11]

These concerns led to the development of PABA derivatives, with Padimate O being the most common.[11] While these derivatives are less likely to cause hypersensitivity reactions, concerns have been raised about their potential to disrupt endocrine activity.[11] Some studies suggest that PABA may interfere with thyroid function, while derivatives like Padimate O may have weak anti-estrogenic effects.[11]

Anti-inflammatory and Antimicrobial Agents

The structural features of aminobenzoic acid have also been exploited to develop compounds with anti-inflammatory and antimicrobial properties.

-

Anti-inflammatory Activity: Research has shown that some derivatives of 2-amino benzoic acid (anthranilic acid) possess potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of standard drugs like aspirin.[13] The mechanism for some of these derivatives is believed to involve the modulation of key inflammatory pathways, such as NF-κB.[14]

-

Antimicrobial and Antifungal Activity: PABA is an essential nutrient for many bacteria, as it is a precursor in the synthesis of folic acid.[15][16] This has made the PABA metabolic pathway a target for antimicrobial drugs. Furthermore, various synthetic derivatives of PABA, such as Schiff bases, esters, and amides, have been shown to possess a broad spectrum of antibacterial and antifungal activities.[17][18][19] Simple chemical modifications to the non-toxic PABA molecule can result in compounds with significant activity against pathogenic microbes, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Table 1: Biological Activities of Various Aminobenzoic Acid Derivatives

| Derivative Class | Application | Target/Mechanism of Action | Key Findings | References |

| Esters (e.g., Procaine) | Local Anesthetic | Voltage-gated sodium channel blocker | Revolutionized local anesthesia as a safer alternative to cocaine. | [1][3][5] |

| PABA, Padimate O | Sunscreen (UVB Filter) | Absorption of UV radiation | Effective UVB protection, but PABA is associated with skin sensitivity. | [11][12] |

| Anthranilic Acid Derivatives | Anti-inflammatory | Inhibition of inflammatory pathways (e.g., NF-κB) | Some derivatives show more potent activity than standard drugs like aspirin. | [13][14] |

| Schiff Bases of PABA | Antimicrobial/Antifungal | Multiple/varied | Potent activity against various bacteria (including MRSA) and fungi. | [18][19][20] |

| PABA Derivatives | Anti-Alzheimer's | Acetylcholinesterase (AChE) inhibition | Certain derivatives show potential for managing symptoms of Alzheimer's disease. | [14][21] |

Modern Perspectives and Future Directions

The discovery of aminobenzoic acid derivatives represents a landmark achievement in the history of medicinal chemistry. While newer amide-type local anesthetics like lidocaine, which offer a lower risk of allergic reactions and greater chemical stability, have largely supplanted procaine in clinical practice, the foundational principles of their design and mechanism of action continue to influence the development of new analgesic agents.[1]

The PABA scaffold remains a highly relevant and versatile building block for the synthesis of novel therapeutic agents.[9][10] Current research continues to explore new derivatives with potential applications as anticancer, antiviral, and neuroprotective agents.[9][10][14] The ongoing investigation into the structure-activity relationships of these compounds promises to yield new molecules with enhanced efficacy and improved safety profiles, ensuring that the legacy of the early pioneers in this field will endure for years to come.

References

- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2003).

- Introduction of the First Injectable Anesthetic. EBSCO.

- Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex.

- Kapoor, A., & Dahiya, S. K. (2016).

- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.

- PABA. Campaign for Safe Cosmetics.

- Synthesis and biological activities of local anesthetics. PMC - NIH.

- The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzo

- The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Para amino benzoic acid deriv

- From cocaine to ropivacaine: the history of local anesthetic drugs. PubMed.

- The History of Local Anesthesia. Anesthesiology News.

- Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape.

- Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Applic

- Procaine. Wikipedia.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.

- 4-Aminobenzoic acid. Wikipedia.

- Why don't we use para-aminobenzoic acid (PABA)? Typology.

- P-aminobenzoic acid deriv

- P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.

- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction of the First Injectable Anesthetic | History | Research Starters | EBSCO Research [ebsco.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Procaine - Wikipedia [en.wikipedia.org]

- 6. The History of Local Anesthesia. | Anesthesia Key [aneskey.com]

- 7. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. safecosmetics.org [safecosmetics.org]

- 12. uk.typology.com [uk.typology.com]

- 13. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 21. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 2-amino-5-methylbenzoate as a Versatile Scaffold for the Synthesis of Novel Compounds

Introduction: The Strategic Value of Methyl 2-amino-5-methylbenzoate

Methyl 2-amino-5-methylbenzoate, a substituted anthranilate ester, serves as a highly valuable and versatile starting material in modern organic synthesis.[1][2] Its strategic importance is rooted in the orthogonal reactivity of its three key functional domains: the nucleophilic primary aromatic amine, the electrophilic ester, and the activated aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a privileged scaffold in medicinal chemistry and materials science.[3][4]

The presence of the electron-donating methyl group at the 5-position (para to the amine) enhances the nucleophilicity of the amino group compared to its unsubstituted counterpart, methyl anthranilate.[5] This electronic activation accelerates reactions such as N-acylation, N-alkylation, and diazotization, often leading to higher yields and faster reaction times.[5] These application notes provide detailed protocols for key transformations, offering researchers a robust starting point for the development of novel molecular entities, with a particular focus on the synthesis of quinazolinone heterocycles, a class of compounds renowned for their broad pharmacological activities.[4][6]

Core Synthetic Pathways and Mechanistic Considerations

The utility of Methyl 2-amino-5-methylbenzoate can be best understood by examining its principal reaction pathways. The choice of reagents and conditions allows for selective modification at the nitrogen, the ester carbonyl, or through cyclization involving both functional groups.

Figure 1: Key synthetic transformations originating from Methyl 2-amino-5-methylbenzoate.

Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one via Niementowski Condensation

Quinazolinones are a cornerstone of heterocyclic chemistry, with numerous derivatives exhibiting potent biological activities, including hypnotic, sedative, and anti-inflammatory effects.[4] The Niementowski reaction provides a direct and efficient route to this scaffold by condensing an anthranilic acid or its ester with an amide.[6] This protocol details the synthesis of 6-methylquinazolin-4(3H)-one using formamide.

Expert Insight: The use of formamide serves a dual purpose: it is both the reactant that provides the N1 and C2 atoms of the quinazolinone ring and the solvent for the reaction. Heating the mixture drives the condensation by eliminating methanol and then water. The electron-donating methyl group on the starting material facilitates the initial nucleophilic attack of the amine onto the formamide carbonyl, making this substrate particularly suitable for this transformation.

Materials and Reagents

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 2-amino-5-methylbenzoate | 165.19 | 10 | 1.65 g |

| Formamide | 45.04 | 40 | 1.6 mL |

| Deionized Water | 18.02 | - | ~100 mL |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 2-amino-5-methylbenzoate (10 mmol, 1.65 g) and formamide (40 mmol, 1.6 mL).

-

Heating: Heat the reaction mixture in an oil bath set to 140-150°C for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a more polar product spot should appear.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature (approx. 25°C). Pour the cooled mixture into 50 mL of ice-cold water with stirring.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid thoroughly with two portions of cold water (25 mL each) to remove any residual formamide.

-

Drying & Purification: Dry the crude product in a vacuum oven at 60°C. The crude 6-methylquinazolin-4(3H)-one can be further purified by recrystallization from ethanol to yield a crystalline white solid.

Figure 2: Workflow for the synthesis of 6-methylquinazolin-4(3H)-one.

Protocol 2: N-Alkylation via Reductive Amination

N-alkylated anthranilates are key intermediates for more complex heterocyclic systems and other fine chemicals.[7] Reductive amination offers a highly selective and efficient one-pot method for N-alkylation, avoiding the over-alkylation often seen with traditional alkyl halides.[7] This protocol uses benzaldehyde as the carbonyl source and sodium triacetoxyborohydride as the reducing agent.

Expert Insight: This reaction proceeds in two stages within the same pot. First, the amine and aldehyde reversibly form an imine intermediate. Second, the sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the C=N bond of the imine to the secondary amine. NaBH(OAc)₃ is the reagent of choice because it is mild, tolerant of the slightly acidic conditions that favor imine formation, and will not reduce the starting aldehyde, thus preventing side reactions.[7]

Materials and Reagents

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 2-amino-5-methylbenzoate | 165.19 | 5 | 0.83 g |

| Benzaldehyde | 106.12 | 5.5 | 0.58 g (0.56 mL) |